molecular formula C10H13NO5S B8693303 Methyl 6-(1-(methylsulfonyloxy)ethyl)nicotinate

Methyl 6-(1-(methylsulfonyloxy)ethyl)nicotinate

Cat. No. B8693303
M. Wt: 259.28 g/mol
InChI Key: JWVQADIANOHXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1-(methylsulfonyloxy)ethyl)nicotinate is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 6-(1-methylsulfonyloxyethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO5S/c1-7(16-17(3,13)14)9-5-4-8(6-11-9)10(12)15-2/h4-7H,1-3H3

InChI Key

JWVQADIANOHXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of methyl 6-(1-hydroxyethyl)nicotinate (0.100 g, 0.552 mmol) and 4-dimethylaminopyridine (152 mg, 1.32 mmol) in dichloromethane (10 mL) was added methanesulfonyl chloride (75.9 mg, 0.662 mmol) dropwise. The resulting mixture was stirred at room temperature for 1 hour. Additional methanesulfonyl chloride (75.9 mg, 0.662 mmol) was added and the mixture stirred at room temperature for an additional 2 hours. The mixture was quenched with water and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to give crude methyl 6-(1-(methylsulfonyloxy)ethyl)nicotinate (134 mg) as an oil which was used in the next step directly.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
75.9 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
75.9 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.